molecular formula C10H13ClN2O B186687 N-butyl-2-chloroisonicotinamide CAS No. 131418-15-0

N-butyl-2-chloroisonicotinamide

Cat. No.: B186687
CAS No.: 131418-15-0
M. Wt: 212.67 g/mol
InChI Key: YGEKXEPYAHXBFY-UHFFFAOYSA-N
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Description

N-butyl-2-chloroisonicotinamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group attached to the second carbon of the isonicotinamide ring and a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloroisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with butylamine to yield this compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-butyl-2-chloroisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-butyl-2-chloroisonicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N-butyl-2-chloroisonicotinamide can be compared with other nicotinamide derivatives such as:

  • 2-Chloro-N-phenylisonicotinamide
  • 2-Chloro-N-methylisonicotinamide
  • 2-Chloro-N-ethylisonicotinamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the butyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

List of Similar Compounds

Properties

IUPAC Name

N-butyl-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)8-4-6-12-9(11)7-8/h4,6-7H,2-3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEKXEPYAHXBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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